REACTION_CXSMILES
|
[NH3:1].[CH2:2]([N:9]1[CH:14]=[CH:13][C:12](OCC2C=CC=CC=2)=[C:11]([N+:23]([O-:25])=[O:24])[C:10]1=[O:26])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>ClCCl>[NH2:1][C:12]1[CH:13]=[CH:14][N:9]([CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:10](=[O:26])[C:11]=1[N+:23]([O-:25])=[O:24]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
1-benzyl-4-benzyloxy-3-nitro-pyridin-2-one
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(=C(C=C1)OCC1=CC=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 days at ambient temperature in the sealed flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(N(C=C1)CC1=CC=CC=C1)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |